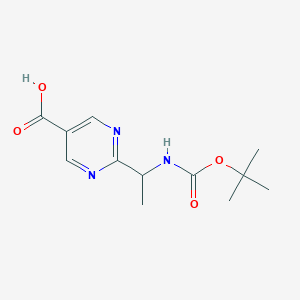
4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound consists of a thiazole ring substituted with a tetramethylcyclopropyl group and a carbonitrile group. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with a thioamide derivative in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Applications De Recherche Scientifique
4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetramethylcyclopropyl Fentanyl: A fentanyl analog with a similar cyclopropyl group.
1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone: A synthetic cannabinoid with a similar cyclopropyl structure.
Uniqueness
4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile is unique due to its combination of a thiazole ring and a tetramethylcyclopropyl group. This structural feature imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C11H14N2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-10(2)9(11(10,3)4)7-6-14-8(5-12)13-7/h6,9H,1-4H3 |
Clé InChI |
SVKCPXHXPZUSAS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C2=CSC(=N2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)
![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)
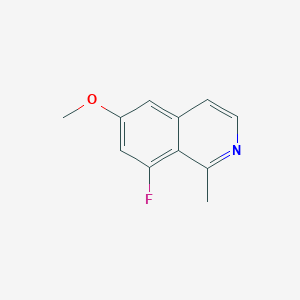

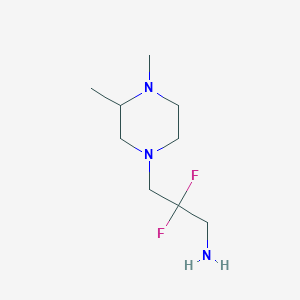
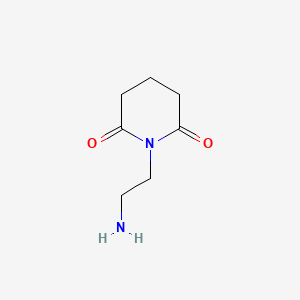
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
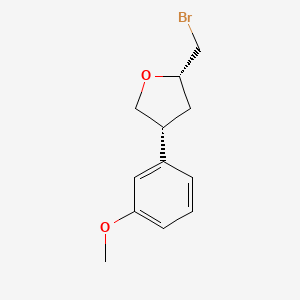
![1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13200441.png)
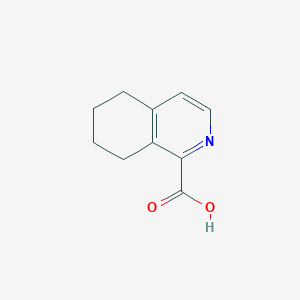
![3-[2-(1H-Imidazol-1-yl)ethoxy]aniline](/img/structure/B13200448.png)
